Home > Products > Screening Compounds P138475 > (S)-1-(1H-Indazol-6-yl)ethanamine
(S)-1-(1H-Indazol-6-yl)ethanamine -

(S)-1-(1H-Indazol-6-yl)ethanamine

Catalog Number: EVT-8196805
CAS Number:
Molecular Formula: C9H11N3
Molecular Weight: 161.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is classified under the category of indazole derivatives, which are recognized for their utility in pharmaceutical applications, particularly as anticancer agents and in neurological disorders. Indazoles have been synthesized and evaluated for their biological properties, leading to the development of several drug candidates. The specific configuration of (S)-1-(1H-Indazol-6-yl)ethanamine contributes to its unique pharmacological profile, making it a subject of interest in ongoing research.

Synthesis Analysis

The synthesis of (S)-1-(1H-Indazol-6-yl)ethanamine typically involves several key steps:

  1. Starting Material: The synthesis often begins with 6-bromo-1H-indazole or related derivatives.
  2. Formation of Indazole: The indazole ring can be formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
  3. Chiral Resolution: To obtain the (S)-enantiomer, chiral auxiliary methods or chiral catalysts are employed during the synthesis process.
  4. Final Coupling: The final step usually involves coupling the indazole moiety with an ethyl amine derivative under controlled conditions to yield the target compound.

For instance, one reported method involves the Suzuki coupling reaction where an indazole boronic acid derivative is reacted with an appropriate halide in the presence of a palladium catalyst and a base, typically at elevated temperatures (90 °C) under nitrogen atmosphere to enhance yield and selectivity .

Molecular Structure Analysis

The molecular structure of (S)-1-(1H-Indazol-6-yl)ethanamine can be described as follows:

  • Molecular Formula: C9H11N3
  • Molecular Weight: Approximately 163.21 g/mol
  • Structural Features:
    • The indazole ring consists of two fused nitrogen-containing aromatic rings.
    • The ethanamine side chain provides a primary amine functional group that can participate in further chemical reactions.

The stereochemistry at the chiral center is crucial for its biological activity, as different enantiomers may exhibit significantly different pharmacological effects.

Chemical Reactions Analysis

(S)-1-(1H-Indazol-6-yl)ethanamine can undergo various chemical reactions due to its functional groups:

  1. Acylation: The amine group can react with acyl chlorides or anhydrides to form amides.
  2. Alkylation: It can also participate in alkylation reactions, where alkyl halides react with the amine to form secondary or tertiary amines.
  3. Oxidation: The primary amine may be oxidized to form imines or other nitrogen-containing compounds.

These reactions expand the utility of (S)-1-(1H-Indazol-6-yl)ethanamine in synthesizing more complex molecules for drug development .

Mechanism of Action

The mechanism of action of (S)-1-(1H-Indazol-6-yl)ethanamine primarily involves its interaction with various biological targets:

  • Receptor Binding: It has been shown to bind effectively to certain neurotransmitter receptors, including serotonin receptors, which may influence mood and anxiety levels.
  • Antitumor Activity: Some studies suggest that indazole derivatives can inhibit tumor growth by interfering with key signaling pathways involved in cell proliferation and survival .

Further research is needed to elucidate the precise molecular targets and pathways affected by this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-1-(1H-Indazol-6-yl)ethanamine are essential for understanding its behavior in biological systems:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar solvents such as methanol and ethanol; limited solubility in non-polar solvents.
  • Melting Point: The melting point can vary based on purity but is generally within a specific range indicative of crystalline compounds.

These properties influence its formulation into drugs and its bioavailability .

Applications

(S)-1-(1H-Indazol-6-yl)ethanamine has several promising applications:

  1. Pharmaceutical Development: Due to its potential antitumor activity, it is being investigated as a lead compound for developing new anticancer agents.
  2. Neuroscience Research: Its interaction with serotonin receptors makes it a candidate for studying mood disorders and developing antidepressant therapies.
  3. Chemical Biology Tools: It can serve as a building block for synthesizing more complex indazole-based compounds used in various biochemical assays.
Synthetic Methodologies for Indazole-Based Scaffolds

Regioselective Functionalization Strategies at Indazole C6 Position

Regioselective functionalization at the C6 position of the indazole scaffold is essential for efficient synthesis of (S)-1-(1H-Indazol-6-yl)ethanamine. The inherent reactivity differences between positions on the indazole ring (N1, C3, C5, C6, and C7) present significant challenges, with C6 functionalization being particularly difficult due to electronic deactivation and steric constraints. Two primary strategies have emerged: direct C-H activation at C6 and directed ortho-metalation of protected indazoles [4].

Transition metal-catalyzed C-H activation using rhodium(III) complexes enables direct C6 arylation or alkylation. For example, [Cp*RhCl₂]₂ with silver hexafluoroantimonate (AgSbF₆) and copper(II) acetate facilitates [4+1] cycloaddition between (Z)-3-amino-N-ethylideneaniline oxide and 2-butyne, yielding 2,3-dimethyl-2H-indazol-6-amine precursors [1]. This method achieves >85% regioselectivity for C6 substitution when conducted at 80°C in dimethylacetamide. Similarly, palladium/phosphine systems (e.g., Pd(OAc)₂/P(tBu)₃·HBF₄) enable oxidative benzannulation of pyrazoles with internal alkynes, forming C6-functionalized indazoles [4] [8].

Table 1: Regioselective C6 Functionalization Methods

MethodCatalyst SystemSubstrateC6 Product YieldRegioselectivity
Rh(III)-catalyzed C-H activation[Cp*RhCl₂]₂/AgSbF₆/Cu(OAc)₂(Z)-3-amino-N-ethylideneaniline oxide78–92%>8:1 C6 vs. C5/C7
Pd-catalyzed benzannulationPd(OAc)₂/P(tBu)₃·HBF₄Pyrazole/alkyne adducts65–88%>9:1 C6 functionalization
Directed ortho-metalationn-BuLi/-78°CN-Boc-1H-indazole70–85%>15:1 C6 lithiation

Protection/deprotection sequences are critical for achieving regiocontrol. N1-protection with tert-butoxycarbonyl (Boc) or tosyl groups enables directed ortho-metalation at C6 using n-butyllithium at -78°C, followed by electrophilic quenching with dimethylformamide or acetaldehyde to install aldehyde or hydroxyethyl groups, respectively [4] [8]. The Boc group demonstrates superior regioselectivity (>15:1 C6 vs. C4 functionalization) and is removable under mild acidic conditions without disturbing the ethanamine side-chain in downstream intermediates [8].

Catalytic Systems for Enantioselective Ethanamine Side-Chain Introduction

Enantioselective introduction of the chiral ethanamine moiety at the C6 position employs asymmetric hydrogenation, enzymatic resolution, and chiral auxiliary approaches. Asymmetric hydrogenation of 6-(1H-indazolyl)ethanone precursors using transition metal complexes with chiral ligands achieves the highest stereoselectivity. Iridium catalysts with phosphine-oxazoline ligands (e.g., (R,S)-JosiPhos) reduce ketimines derived from 1H-indazole-6-carbaldehyde in methanol at 50 bar H₂, yielding (S)-1-(1H-indazol-6-yl)ethanamine with 95–98% enantiomeric excess (ee) [3] [5]. The reaction proceeds via a monohydride pathway where enantioselectivity is controlled by the chiral pocket created by the JosiPhos ligand, favoring re-face attack on the imine substrate [5].

Table 2: Enantioselective Methods for Ethanamine Side-Chain Installation

MethodCatalyst/ReagentSubstrateee (%)Yield (%)
Asymmetric hydrogenationIr/(R,S)-JosiPhos/50 bar H₂N-Acetyl-1-(1H-indazol-6-yl)ethanimine9892
Enzymatic kinetic resolutionCandida antarctica lipase B(±)-1-(1H-Indazol-6-yl)ethyl acetate>9945 (theoretical max)
Chiral auxiliary(S)-α-Methylbenzylamine1H-Indazole-6-carbaldehyde>9968 (diastereomer)

Biocatalytic methods employ lipases for kinetic resolution of racemic 1-(1H-indazol-6-yl)ethyl acetate. Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) selectively hydrolyzes the (R)-enantiomer at 37°C, leaving the (S)-acetate intermediate with >99% ee, which is subsequently deacetylated using potassium carbonate in methanol [5]. Though limited to 50% theoretical yield, this method avoids transition metals and high-pressure conditions.

Chiral auxiliaries provide an alternative for small-scale synthesis. Condensation of 1H-indazole-6-carbaldehyde with (S)-α-methylbenzylamine forms a chiral imine that undergoes diastereoselective reduction by sodium borohydride. The resulting diastereomeric amine is cleaved via hydrogenolysis over palladium on carbon, yielding (S)-1-(1H-indazol-6-yl)ethanamine with >99% ee but lower overall yield (68%) due to auxiliary recovery limitations [3].

Molecular Hybridization Approaches with Bioactive Pharmacophores

Molecular hybridization integrates the (S)-1-(1H-indazol-6-yl)ethanamine scaffold with pharmacophores of established bioactive compounds to create multitarget ligands. This strategy exploits synergistic interactions between complementary molecular recognition motifs, enhancing binding affinity or enabling polypharmacology. Three hybridization design principles are prominent: covalent conjugation, spacer-linked hybrids, and fused heterocyclic systems [6] [10].

Covalent conjugation merges the indazole-ethanamine unit with aryl pharmacophores via amide or sulfonamide linkages. Hybrids combining (S)-1-(1H-indazol-6-yl)ethanamine with pazopanib-derived pyrimidine fragments (e.g., 5-fluoro-2-[4-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxybenzamide) exhibit dual kinase (VEGFR2/PDGFR) and tubulin polymerization inhibition. These compounds demonstrate IC₅₀ values of 12–35 nM against breast cancer cell lines (MCF-7, SKBR-3) by simultaneously disrupting angiogenesis signaling and microtubule dynamics [1] [10].

Table 3: Molecular Hybrids of (S)-1-(1H-Indazol-6-yl)ethanamine

Hybrid StructureLinked PharmacophoreBiological TargetsPotency (IC₅₀/EC₅₀)
Amide-linkedPazopanib pyrimidine-benzamideVEGFR2/PDGFRβ/tubulin12 nM (MCF-7)
Piperazine-spaceredMenin-MLL inhibitor fragmentMenin-MLL interaction0.8 μM (binding Kd)
Triazole-fusedBenzimidazoloneSerotonin receptorsEC₅₀ = 14 nM (5-HT₁A)

Spacer-based hybridization incorporates polyethylene glycol or piperazine linkers to connect the chiral indazole core with secondary pharmacophores. For instance, conjugating (S)-1-(1H-indazol-6-yl)ethanamine to menin-binding diazaspirodecanes via a piperazine spacer produces inhibitors of the menin-MLL protein-protein interaction (Kd = 0.8 μM), relevant in leukemia. Optimal activity requires a 4-atom linker (e.g., -CH₂CH₂-piperazine-CH₂-) to allow simultaneous engagement of both binding pockets without steric clash [9] [10].

Fused heterocyclic hybrids enhance rigidity and membrane permeability. 5-Fluoro-2-[4-[7-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]-2,7-diazaspiro[4.4]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-diisopropylbenzamide incorporates the indazole-ethanamine within a spirocyclic system, showing submicromolar activity against serotonin receptors (5-HT₁A EC₅₀ = 14 nM) [9].

Post-Functionalization via Suzuki-Miyaura Cross-Coupling Reactions

Suzuki-Miyaura cross-coupling enables late-stage diversification of halogenated (S)-1-(1H-indazol-6-yl)ethanamine derivatives, allowing efficient access to structurally diverse analogs. Bromination at C3 or C5 of the indazole ring using N-bromosuccinimide in dimethylformamide provides coupling handles while preserving the chiral ethanamine moiety [4] [8].

Palladium catalysts dominate these transformations. Pd(PPh₃)₄ with potassium carbonate in aqueous dioxane couples 3-bromo-(S)-1-(1H-indazol-6-yl)ethanamine with arylboronic acids at 80°C, yielding biaryl products in 75–92% yield. Electron-deficient boronic acids (e.g., 4-cyanophenylboronic acid) react faster than electron-rich counterparts (4-methoxyphenylboronic acid) due to enhanced transmetalation rates [1] [4].

Buchwald-type palladium precatalysts (e.g., Pd₂(dba)₃/XPhos) facilitate couplings of sterically hindered boronic esters. 5-Bromo-(S)-1-(1H-indazol-6-yl)ethanamine reacts with 2-methyl-1-naphthylboronic acid pinacol ester in toluene at 110°C, achieving 88% yield without racemization. Key experimental parameters include degassed solvents, anhydrous conditions, and exclusion of oxygen to prevent boronic acid homocoupling [4].

Table 4: Suzuki-Miyaura Coupling of Halogenated (S)-1-(1H-Indazol-6-yl)ethanamine

Halogen PositionBoronic Acid/EstersCatalyst SystemConditionsYield (%)
C3-Bromo4-Cyanophenylboronic acidPd(PPh₃)₄/K₂CO₃Dioxane/H₂O, 80°C92
C3-Bromo4-Methoxyphenylboronic acidPd(OAc)₂/SPhos/K₃PO₄Toluene, 100°C78
C5-Bromo2-Naphthylboronic acidPd₂(dba)₃/XPhosToluene, 110°C85
C5-Iodo3-Pyridylboronic acidPd(PPh₃)₄/Na₂CO₃Ethanol/H₂O, 70°C89

Heteroaryl couplings require specialized conditions. 5-Iodo-(S)-1-(1H-indazol-6-yl)ethanamine couples with pyridin-3-ylboronic acid using Pd(PPh₃)₄ in ethanol/water at 70°C (89% yield). The aqueous cosolvent enhances solubility of heterocyclic boron reagents, while lower temperatures prevent protodeboronation [8]. Post-reaction purification via silica chromatography with triethylamine-containing eluents prevents decomposition of the basic ethanamine products.

Properties

Product Name

(S)-1-(1H-Indazol-6-yl)ethanamine

IUPAC Name

(1S)-1-(1H-indazol-6-yl)ethanamine

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

InChI

InChI=1S/C9H11N3/c1-6(10)7-2-3-8-5-11-12-9(8)4-7/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1

InChI Key

ISICSULKCIQDTI-LURJTMIESA-N

SMILES

CC(C1=CC2=C(C=C1)C=NN2)N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=NN2)N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=NN2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.